molecular formula C8H6N2OS2 B8598751 4-(Methylthio)thieno[2,3-d]pyrimidine-6-carbaldehyde

4-(Methylthio)thieno[2,3-d]pyrimidine-6-carbaldehyde

Cat. No. B8598751
M. Wt: 210.3 g/mol
InChI Key: FJHBFSWSRHLYMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Methylthio)thieno[2,3-d]pyrimidine-6-carbaldehyde is a useful research compound. Its molecular formula is C8H6N2OS2 and its molecular weight is 210.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Methylthio)thieno[2,3-d]pyrimidine-6-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Methylthio)thieno[2,3-d]pyrimidine-6-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-(Methylthio)thieno[2,3-d]pyrimidine-6-carbaldehyde

Molecular Formula

C8H6N2OS2

Molecular Weight

210.3 g/mol

IUPAC Name

4-methylsulfanylthieno[2,3-d]pyrimidine-6-carbaldehyde

InChI

InChI=1S/C8H6N2OS2/c1-12-7-6-2-5(3-11)13-8(6)10-4-9-7/h2-4H,1H3

InChI Key

FJHBFSWSRHLYMY-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=NC2=C1C=C(S2)C=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4-(Methylthio)thieno[2,3-d]pyrimidine (J. Heterocycl. Chem. 1975, 12, 921-924) (1 g) in THF (5 mL) was added to a preformed solution of LDA (BuLi (1.6M in hexanes, 3.8 mL) and di-isopropylamine (0.85 mL)] in THF (20 mL) at −78° C. The reaction mixture was allowed to stir for 1 hour at −78° C. and then DMF (1.1 mL) was added. The reaction mixture was stirred at −78° C. for 30 minutes then allowed to warm to ambient temperature and stirred for a further 3 hours. The reaction mixture was diluted with water and the; product was extracted with EtOAc (4×30 mL). The combined organic extracts were washed with brine (30 mL), dried (MgSO4), filtered and concentrated in vacuo. Purification by flash chromatography on silica eluting with DCM afforded the title compound as a white solid (1.17 g, 51%);
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
3.8 mL
Type
reactant
Reaction Step One
Quantity
0.85 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
1.1 mL
Type
solvent
Reaction Step Three
Yield
51%

Synthesis routes and methods II

Procedure details

Quantity
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CC(C)[N-]C(C)C
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Synthesis routes and methods III

Procedure details

4-(Methylthio)thieno[2,3-d]pyrimidine (J. Heterocycl. Chem. 1975, 12, 921-924) (1 g) in THF (5 mL) was added to a preformed solution of LDA [BuLi (1.6M in hexanes, 3.8 mL) and di-isopropylamine (0.85 mL)] in THF (20 mL) at −78° C. The reaction mixture was allowed to stir for 1 hour at −78° C. and then DMF (1.1 mL) was added. The reaction mixture was stirred at −78° C. for 30 minutes then allowed to warm to ambient temperature and stirred for a further 3 hours. The reaction mixture was diluted with water and the product was extracted with EtOAc (4×30 mL). The combined organic extracts were washed with brine (30 mL), dried (MgSO4), filtered and concentrated in vacuo. Purification by flash chromatography on silica eluting with DCM afforded the title compound as a white solid (1.17 g, 51%);
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
3.8 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
1.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
51%

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